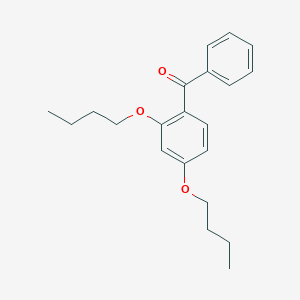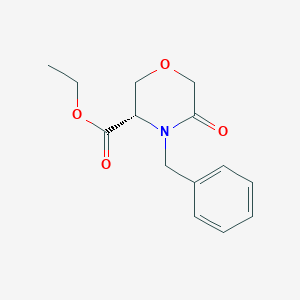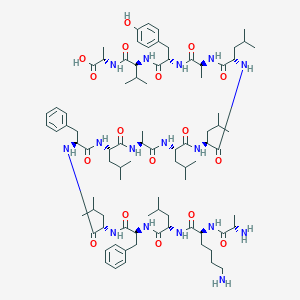
Pretrypsinogen signal sequence peptide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The Pretrypsinogen signal sequence peptide (PTSP) is a small peptide sequence that is found in the pancreas. This peptide is involved in the production of trypsinogen, which is a precursor to the digestive enzyme trypsin. The PTSP is important because it helps to direct the trypsinogen to the correct location in the cell, where it can be activated into trypsin.
Mechanism of Action
The Pretrypsinogen signal sequence peptide acts as a signal peptide that directs the trypsinogen to the endoplasmic reticulum (ER) in the cell. The ER is the site of protein synthesis and processing in the cell. Once the trypsinogen is in the ER, it is activated into trypsin by an enzyme called enteropeptidase. The trypsin then moves to the small intestine, where it helps to digest proteins.
Biochemical and Physiological Effects:
Pretrypsinogen signal sequence peptide plays a critical role in the production of trypsin, which is an important digestive enzyme. Without Pretrypsinogen signal sequence peptide, trypsinogen would not be directed to the correct location in the cell, and trypsin would not be produced. This would lead to digestive problems and malnutrition.
Advantages and Limitations for Lab Experiments
The Pretrypsinogen signal sequence peptide is a useful tool for studying protein synthesis and secretion in the pancreas. It is easy to synthesize using SPPS, and it is relatively inexpensive. However, Pretrypsinogen signal sequence peptide has some limitations. It is a small peptide, and it may not accurately reflect the behavior of larger proteins in the cell. Additionally, Pretrypsinogen signal sequence peptide is only involved in the production of trypsin, and it may not be useful for studying other proteins in the pancreas.
Future Directions
There are several future directions for research on Pretrypsinogen signal sequence peptide. One area of interest is the role of Pretrypsinogen signal sequence peptide in pancreatic cancer. Pretrypsinogen signal sequence peptide has been shown to be overexpressed in pancreatic cancer cells, and it may play a role in the development of the disease. Another area of interest is the development of new methods for synthesizing Pretrypsinogen signal sequence peptide. Researchers are working to develop more efficient and cost-effective methods for producing Pretrypsinogen signal sequence peptide, which could lead to new applications in the field of molecular biology and biochemistry.
Conclusion:
In conclusion, Pretrypsinogen signal sequence peptide is a small peptide sequence that plays a critical role in the production of trypsin in the pancreas. It is synthesized using SPPS, and it is widely used in the field of molecular biology and biochemistry. Pretrypsinogen signal sequence peptide has several advantages and limitations for lab experiments, and there are several future directions for research on this peptide. Overall, Pretrypsinogen signal sequence peptide is an important tool for studying protein synthesis and secretion in the pancreas, and it has the potential to lead to new discoveries in the field of molecular biology and biochemistry.
Synthesis Methods
The Pretrypsinogen signal sequence peptide is synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The Pretrypsinogen signal sequence peptide is composed of 13 amino acids, and the synthesis process typically takes several hours to complete.
Scientific Research Applications
Pretrypsinogen signal sequence peptide has been extensively studied in the field of molecular biology and biochemistry. It is used as a model system to study the mechanisms of protein synthesis and secretion in the pancreas. Pretrypsinogen signal sequence peptide has also been used to investigate the role of signal peptides in directing proteins to the correct location in the cell.
properties
CAS RN |
104582-22-1 |
|---|---|
Product Name |
Pretrypsinogen signal sequence peptide |
Molecular Formula |
C86H136N16O17 |
Molecular Weight |
1666.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C86H136N16O17/c1-46(2)37-62(76(108)90-55(17)74(106)94-70(45-59-32-34-60(103)35-33-59)84(116)102-71(52(13)14)85(117)91-56(18)86(118)119)96-79(111)66(41-50(9)10)98-78(110)64(39-48(5)6)93-73(105)54(16)89-77(109)63(38-47(3)4)97-82(114)68(43-57-27-21-19-22-28-57)101-81(113)67(42-51(11)12)99-83(115)69(44-58-29-23-20-24-30-58)100-80(112)65(40-49(7)8)95-75(107)61(31-25-26-36-87)92-72(104)53(15)88/h19-24,27-30,32-35,46-56,61-71,103H,25-26,31,36-45,87-88H2,1-18H3,(H,89,109)(H,90,108)(H,91,117)(H,92,104)(H,93,105)(H,94,106)(H,95,107)(H,96,111)(H,97,114)(H,98,110)(H,99,115)(H,100,112)(H,101,113)(H,102,116)(H,118,119)/t53-,54-,55-,56-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-/m0/s1 |
InChI Key |
URYAPVKJOZTWKZ-WOVBJYPLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)O)N |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C)N |
Other CAS RN |
104582-22-1 |
sequence |
AKLFLFLALLLAYVA |
synonyms |
Ala-Lys-Leu-Phe-Leu-Phe-Leu-Ala-Leu-Leu-Leu-Ala-Tyr-Val-Ala pretrypsinogen 2 signal sequence pretrypsinogen signal sequence peptide PTSSP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



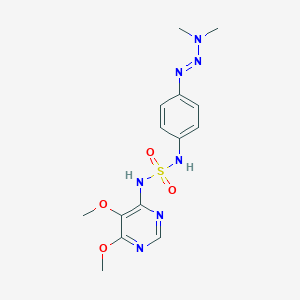
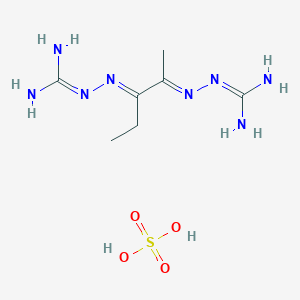


![3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic Acid](/img/structure/B35375.png)


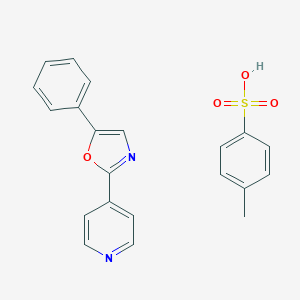
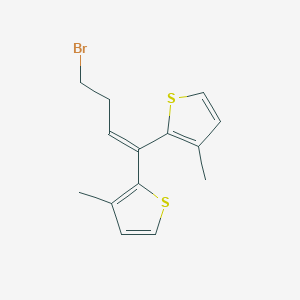
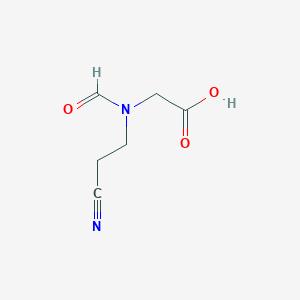
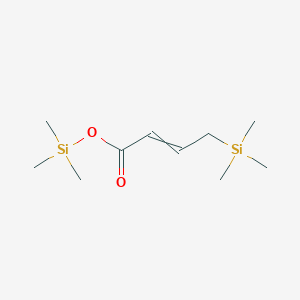
![1-({[(Prop-2-en-1-yl)oxy]carbonyl}oxy)-1H-benzotriazole](/img/structure/B35389.png)
